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Compound of Interest

Compound Name: Tetrahydropyran-2-methanol

Cat. No.: B090372

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyran-2-methanol, a heterocyclic alcohol, is a valuable building block in organic
synthesis and medicinal chemistry. Its structure, featuring a stable tetrahydropyran ring and a
reactive primary alcohol, makes it a versatile intermediate for the synthesis of more complex
molecules. This guide provides a comprehensive overview of its fundamental properties,
spectroscopic data, synthesis, and key reactions, tailored for professionals in research and
drug development.

Core Properties

The fundamental chemical and physical properties of Tetrahydropyran-2-methanol are
summarized below.

Identifiers
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Identifier Value

IUPAC Name (Tetrahydro-2H-pyran-2-yl)methanol

Synonyms 2-(Hydroxymethyl)tetrahydropyran, 2-
Tetrahydropyranyl methanol

CAS Number 100-72-1

Molecular Formula CeH1202

Molecular Weight 116.16 g/mol

inChi InChl=1S/C6H1202/c7-5-6-3-1-2-4-8-6/h6-
7H,1-5H2

InChlKey ROTONRWJLXYJBD-UHFFFAOYSA-N

SMILES ci1ccoc(c1)co

Physical Properties

Property Value Reference(s)

Appearance Clear, colorless liquid [Alfa Aesar MSDS]

Boiling Point 187 °C (at 760 mmHg) [1][2]

Melting Point <-70°C [3]

Density 1.027 g/mL at 25 °C [1112]

Refractive Index (n2°/D)

1.458

[1](2]

Vapor Pressure

0.4 mmHg at 20 °C

[2]

Vapor Density

4.02 (vs air)

[2]

Flash Point

76 °C (168.8 °F) - closed cup

[2]

Solubility

Soluble in water

[4]

Chemical and Safety Properties
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Property Description

Reference(s)

Can undergo typical alcohol

reactions such as

esterification, etherification,

Chemical Reactivity

[1]14]

and nucleophilic substitution. It

is incompatible with strong

oxidizing agents.

H315 (Causes skin irritation),

Hazard Statements H319 (Causes serious eye [2]

irritation)

GHS Pictogram GHSO07 (Exclamation Mark) [2]

Signal Word Warning

[2]

Store in a cool, dry, and well-

Storage ventilated area away from [5]

incompatible substances.

Spectroscopic Data
H NMR Spectroscopy

Chemical Shift (ppm)

Assignment

~4.01 Multiplet, 1H (CH-O)
~3.53 Multiplet, 2H (CH2-0)
~3.46 Multiplet, 2H (CH2-OH)
~1.86 - 1.32 Multiplets, 6H (ring CH-2)

Note: Shifts are approximate and may vary depending on the solvent and instrument.

3C NMR Spectroscopy
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Chemical Shift (ppm) Assighment
~78.0 CH-O

~68.0 CH2-O

~65.0 CH2-OH
~30.0 Ring CH:2
~26.0 Ring CH:
~23.0 Ring CH:z

Note: These are approximate predicted values and should be confirmed with experimental
data.

Infrared (IR) Spectroscopy

Wavenumber (cm~—?) Assignment

~3400 (broad) O-H stretch (alcohol)

~2930, 2850 C-H stretch (alkane)

~1090 C-O stretch (ether)

~1040 C-O stretch (primary alcohol)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of Tetrahydropyran-2-methanol is characterized
by the following key fragments:

miz Proposed Fragment
116 [M]* (Molecular ion)
98 [M - H20]*

85 [M - CH20H]*

84 [M - CH3OH]*
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Experimental Protocols
Synthesis of Tetrahydropyran-2-methanol via Catalytic
Hydrogenation

A common laboratory-scale synthesis involves the catalytic hydrogenation of 3,4-dihydro-2H-

pyran-2-methanol.
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Catalyst Preparation

Wash Raney® Nickel slurry
with anhydrous ethanol
under inert atmosphere.

Hydrogenation Reaction

Charge reactor with
3,4-dihydro-2H-pyran-2-methanol
and ethanol.

l

Add prepared
Raney® Nickel catalyst.

:

Pressurize reactor with
H2 gas (2-5 atm).

l

Stir at room temperature
for 4-6 hours.

Work-up and Purification

Vent reactor and filter
the catalyst through Celite®.
(Caution: Pyrophoric when dry)

l

Remove solvent from filtrate
under reduced pressure.

l

Purify by distillation
or column chromatography
if necessary.

Click to download full resolution via product page

Workflow for the synthesis of Tetrahydropyran-2-methanol.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b090372?utm_src=pdf-body-img
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology:

o Catalyst Preparation: In an inert atmosphere, commercial Raney® Nickel slurry
(approximately 1-5 g per 10 g of substrate) is carefully washed with anhydrous ethanol to
remove any residual water.

e Reaction Setup: A high-pressure reactor (e.g., a Parr hydrogenator) is charged with 3,4-
dihydro-2H-pyran-2-methanol and anhydrous ethanol as the solvent. The prepared Raney®
Nickel catalyst is then added to the reactor.

o Hydrogenation: The reactor is sealed and purged with an inert gas (e.g., Nitrogen or Argon)
before being pressurized with hydrogen gas to 2-5 atmospheres. The reaction mixture is
stirred vigorously at room temperature for 4-6 hours, with the progress monitored by
techniques such as TLC or GC-MS.

o Work-up: Upon completion, the reactor is carefully depressurized and the hydrogen is
replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to
remove the catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and must be kept
wet with a solvent like ethanol or water to prevent ignition upon exposure to air. The filter
cake should be quenched immediately with water after filtration.

« |solation: The solvent is removed from the filtrate by rotary evaporation to yield the crude
Tetrahydropyran-2-methanol.

« Purification: If required, the product can be further purified by vacuum distillation or flash
column chromatography.

Oxidation to Tetrahydropyran-2-carboxylic Acid using
Jones Reagent

The primary alcohol of Tetrahydropyran-2-methanol can be oxidized to the corresponding
carboxylic acid using Jones reagent.
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Jones Reagent Preparation Oxidation Reaction

Dissolve Tetrahydropyran-2-methanol
in acetone.

l l

Slowly add concentrated H2SOa4
while cooling in an ice bath.

Dissolve CrOs in water.

Cool the solution to 0 °C.

l

Add Jones reagent dropwise
(maintain temp < 20 °C).
Color changes from orange to green.

'

Stir at room temperature
until reaction is complete.

Work-up a%d Isolation

Quench excess oxidant
with isopropanol.

l

Remove acetone under
reduced pressure.

l

Perform acid-base extraction
to isolate the carboxylic acid.

Click to download full resolution via product page

Workflow for the Jones oxidation of Tetrahydropyran-2-methanol.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b090372?utm_src=pdf-body-img
https://www.benchchem.com/product/b090372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology:

Preparation of Jones Reagent: Chromium trioxide (CrOs) is dissolved in water. Concentrated
sulfuric acid is then added slowly to the solution while it is being cooled in an ice-water bath.
This must be done with caution due to the exothermic nature of the dilution.

Reaction Setup: Tetrahydropyran-2-methanol is dissolved in acetone in a flask equipped
with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

Oxidation: The prepared Jones reagent is added dropwise to the stirred solution of the
alcohol. The temperature should be carefully monitored and maintained below 20 °C during
the addition. The reaction is typically accompanied by a color change from orange (Cr°*) to
green (Cr3+), After the addition is complete, the mixture is stirred at room temperature until
the starting material is consumed (monitored by TLC).

Work-up: The excess oxidant is quenched by the addition of a small amount of isopropanol
until the green color persists. The acetone is then removed under reduced pressure.

Isolation: Water is added to the residue, and the mixture is subjected to an acid-base
extraction. The aqueous layer is made basic with a suitable base (e.g., NaOH) and washed
with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities. The
agueous layer is then acidified with an acid (e.g., HCI) and the product, tetrahydropyran-2-
carboxylic acid, is extracted with an organic solvent. The combined organic extracts are dried
over an anhydrous drying agent (e.g., Na2S0Oa), filtered, and the solvent is removed to yield
the final product.

Applications in Research and Development

Tetrahydropyran-2-methanol is a key intermediate in several areas:

o Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active
pharmaceutical ingredients (APIs). The tetrahydropyran motif is present in numerous natural

products and drug molecules.

¢ Organic Synthesis: The hydroxyl group can be used to introduce the tetrahydropyran moiety
as a protecting group for other alcohols. It can also be a starting point for the elaboration of
more complex side chains.
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o Polymer Chemistry: It can be used as a monomer or a modifier in the synthesis of specialty
polymers and materials.

o Flavor and Fragrance Industry: Derivatives of Tetrahydropyran-2-methanol can be utilized
in the creation of unique flavor and fragrance profiles.[3]

Conclusion

Tetrahydropyran-2-methanol is a versatile and valuable chemical for researchers and
professionals in drug development and organic synthesis. Its well-defined physical and
chemical properties, along with established synthetic and reaction protocols, make it a reliable
building block for the creation of complex molecular architectures. A thorough understanding of
its characteristics, as detailed in this guide, is essential for its effective application in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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